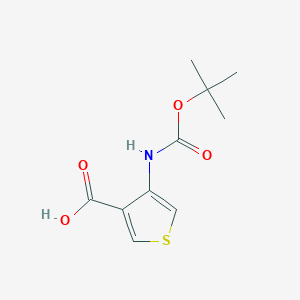

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a carboxylic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid.

Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and yield .

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-3-methanol.

Substitution: Free amine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit anticancer properties. Specifically, 4-((tert-butoxycarbonyl)amino)thiophene-3-carboxylic acid has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that modifications in the thiophene ring can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further drug development .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Thiophene derivatives are known to possess inhibitory effects against a range of bacteria and fungi. The introduction of the tert-butoxycarbonyl group is believed to enhance solubility and bioavailability, which may improve the efficacy of these compounds in treating infections .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its functional groups allow for various chemical transformations, enabling chemists to synthesize more complex molecules. For instance, it can be used in the synthesis of peptide-like structures or as an intermediate in the preparation of biologically active compounds .

Facilitating Coupling Reactions

The compound's ability to participate in coupling reactions is particularly valuable in the synthesis of heterocyclic compounds. It can act as an acylating agent or a nucleophile in reactions such as amide bond formation, which is crucial for creating diverse chemical libraries for drug discovery .

Materials Science

Conductive Polymers

Thiophene derivatives are significant in the field of materials science, particularly in the development of conductive polymers. This compound can potentially be polymerized to form conductive materials suitable for applications in organic electronics, such as organic solar cells and transistors .

Nanostructured Materials

Recent studies have explored the use of thiophene-based compounds in creating nanostructured materials with unique optical and electronic properties. These materials can be employed in sensors and optoelectronic devices due to their tunable properties based on structural modifications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including this compound. The findings demonstrated significant anticancer activity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, researchers evaluated the antimicrobial properties of several thiophene derivatives. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development .

作用機序

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation .

類似化合物との比較

- 4-((tert-Butoxycarbonyl)amino)benzoic acid

- 4-((tert-Butoxycarbonyl)amino)phenylacetic acid

- 4-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

Uniqueness: 4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl or cyclohexyl counterparts. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

生物活性

4-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid, commonly referred to as 4-BOC-ATPA, is an organic compound that belongs to the class of thiophene derivatives. It is characterized by a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

CAS Number: 108180-63-8

The structural characteristics of 4-BOC-ATPA allow it to participate in various biochemical reactions, particularly those involving enzyme-substrate interactions and peptide synthesis. The Boc group serves as a protective moiety for the amino functionality, which can be deprotected under acidic conditions to yield a free amine capable of forming peptide bonds.

The biological activity of 4-BOC-ATPA primarily stems from its ability to act as a protected amino acid derivative. Upon deprotection, the free amine can engage in:

- Peptide Bond Formation: Facilitating the synthesis of peptides and other complex molecules.

- Enzyme Interactions: Potentially acting as a substrate or inhibitor for various enzymes.

This compound's carboxylic acid group can also form ester or amide bonds, enhancing its versatility in organic synthesis and biological applications.

Biological Activity

Research indicates that 4-BOC-ATPA exhibits several biological activities:

Case Studies and Research Findings

While direct studies on 4-BOC-ATPA are sparse, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Zhang et al., MDPI (2024) | Explored pyrimidine-based drugs with anticancer properties; similar thiophene derivatives were noted for their inhibitory effects on cancer cell lines, suggesting potential for further investigation of 4-BOC-ATPA in this context. |

| ChemicalBook (2021) | Highlighted the use of thiophene derivatives in medicinal chemistry, emphasizing their role as intermediates in drug synthesis and potential enzyme inhibitors. |

Comparison with Similar Compounds

This compound can be compared with other Boc-protected amino acids to understand its unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| 4-((tert-butoxycarbonyl)amino)benzoic acid | Benzoic Acid Structure | Aromatic ring enhances stability but lacks thiophene's electronic properties. |

| 4-((tert-butoxycarbonyl)amino)phenylacetic acid | Phenylacetic Acid Structure | Similar reactivity but different steric hindrance due to phenyl group. |

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-16-4-6(7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOGFDWFZFHNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444787 |

Source

|

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108180-63-8 |

Source

|

| Record name | 4-[(tert-Butoxycarbonyl)amino]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。